![molecular formula C30H35NO3 B10842792 3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one typically involves multiple steps, starting with the formation of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . The benzylmethylamino group is introduced through nucleophilic substitution reactions, while the nonyloxy chain is added via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts such as zinc chloride or phosphoryl chloride to enhance the efficiency of the xanthone synthesis . Microwave heating can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylmethylamino and nonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthones .
Scientific Research Applications
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a simpler structure and similar biological activities.
3-azaxanthone: A derivative with a nitrogen atom in the xanthone core, exhibiting different pharmacological properties.
9H-xanthen-9-one: Another xanthone derivative with diverse biological activities.
Uniqueness
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the benzylmethylamino group and the nonyloxy chain enhances its potential as a cholinesterase inhibitor and its overall pharmacological profile .
Properties
Molecular Formula |
C30H35NO3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[9-[benzyl(methyl)amino]nonoxy]xanthen-9-one |
InChI |
InChI=1S/C30H35NO3/c1-31(23-24-14-8-7-9-15-24)20-12-5-3-2-4-6-13-21-33-25-18-19-27-29(22-25)34-28-17-11-10-16-26(28)30(27)32/h7-11,14-19,22H,2-6,12-13,20-21,23H2,1H3 |
InChI Key |
QDYNPKJXQNLYFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


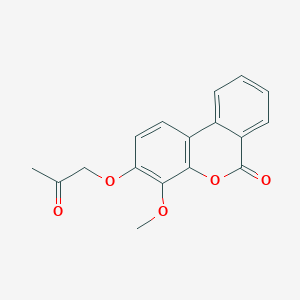
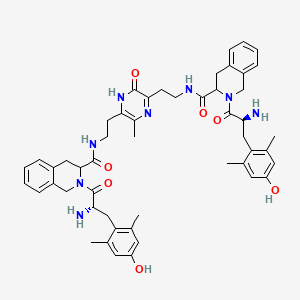
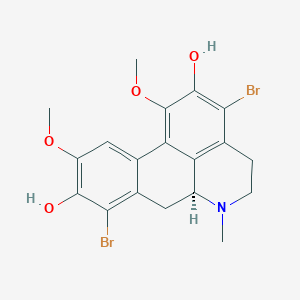
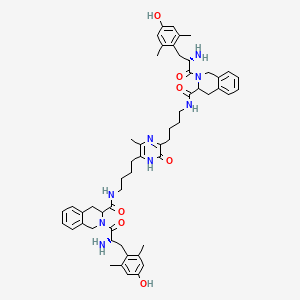
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
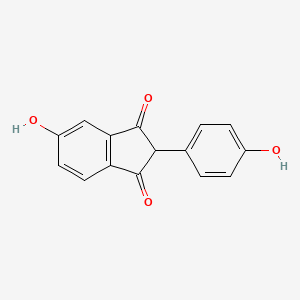
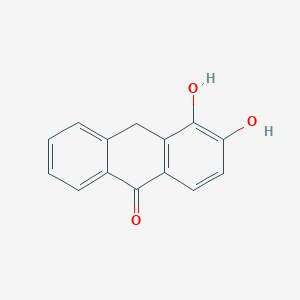
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
